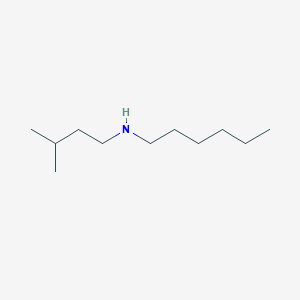
Dotriacontyl hexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dotriacontyl hexadecanoate is a long-chain ester compound formed from the esterification of dotriacontanol (a 32-carbon alcohol) and hexadecanoic acid (palmitic acid, a 16-carbon fatty acid). This compound is a significant component of natural waxes, including beeswax, and is known for its hydrophobic properties and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dotriacontyl hexadecanoate can be synthesized through the esterification reaction between dotriacontanol and hexadecanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process, thus driving the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Techniques such as high-temperature gas chromatography can be employed to monitor the reaction progress and ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Dotriacontyl hexadecanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves breaking the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of dotriacontanol and hexadecanoic acid. Transesterification involves the exchange of the ester group with another alcohol, forming a different ester and alcohol .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water, heat.
Transesterification: Alcohol, acid or base catalyst, heat.
Major Products:
Hydrolysis: Dotriacontanol and hexadecanoic acid.
Transesterification: New ester and alcohol depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Dotriacontyl hexadecanoate has various applications in scientific research and industry:
Chemistry: Used as a standard in chromatographic analysis to study the composition of natural waxes and lipids.
Biology: Investigated for its role in the structure and function of biological membranes and natural waxes.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and stability.
Wirkmechanismus
The mechanism of action of dotriacontyl hexadecanoate is primarily related to its hydrophobic properties. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long hydrocarbon chains provide stability and resistance to oxidation, making it an effective protective agent in various applications .
Vergleich Mit ähnlichen Verbindungen
Triacontyl hexadecanoate: An ester of triacontanol (a 30-carbon alcohol) and hexadecanoic acid.
Hexacosyl hexadecanoate: An ester of hexacosanol (a 26-carbon alcohol) and hexadecanoic acid.
Comparison: Dotriacontyl hexadecanoate is unique due to its longer carbon chain, which provides enhanced hydrophobicity and stability compared to shorter-chain esters. This makes it particularly useful in applications requiring long-lasting protective coatings and stable emulsions .
Eigenschaften
CAS-Nummer |
80252-38-6 |
|---|---|
Molekularformel |
C48H96O2 |
Molekulargewicht |
705.3 g/mol |
IUPAC-Name |
dotriacontyl hexadecanoate |
InChI |
InChI=1S/C48H96O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-35-37-39-41-43-45-47-50-48(49)46-44-42-40-38-36-34-16-14-12-10-8-6-4-2/h3-47H2,1-2H3 |
InChI-Schlüssel |
FMGHDGZLCHHZKR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Dichloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14433126.png)
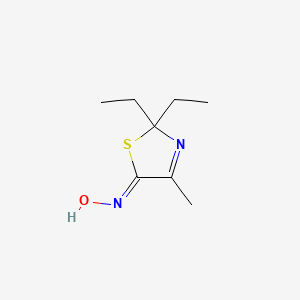
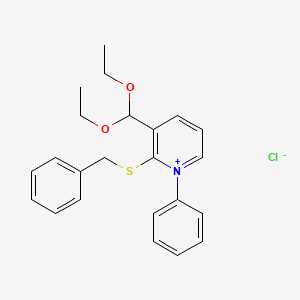
![N-(2-Hydroxyethyl)-N'-[1-(4-octylphenyl)ethyl]thiourea](/img/structure/B14433145.png)
![2-[(E)-(3-Oxo-1,3-diphenylpropylidene)amino]ethane-1-sulfonic acid](/img/structure/B14433155.png)

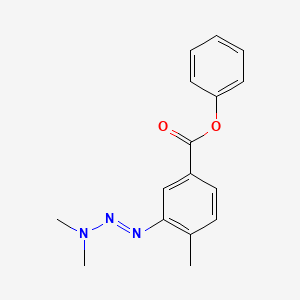
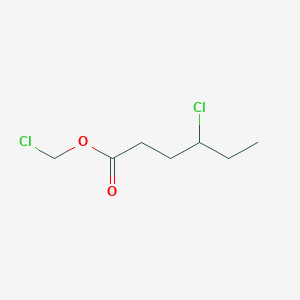
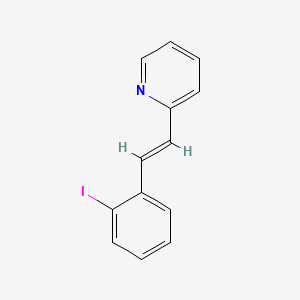
![Spiro[11.12]tetracosan-13-ol](/img/structure/B14433172.png)



